7-chloro-3-((4-ethylphenyl)sulfonyl)-N-isopentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
The compound “7-chloro-3-((4-ethylphenyl)sulfonyl)-N-isopentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups, including a triazoloquinazolinamine core, a sulfonyl group attached to a 4-ethylphenyl group, and an isopentyl group .
Molecular Structure Analysis
The molecular formula of this compound is C17H14ClN5O2S, with an average mass of 387.843 Da and a monoisotopic mass of 387.055664 Da . It contains a triazoloquinazolinamine core, which is a fused ring system containing a triazole ring and a quinazoline ring .Safety and Hazards
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2S/c1-4-15-5-8-17(9-6-15)31(29,30)22-21-25-20(24-12-11-14(2)3)18-13-16(23)7-10-19(18)28(21)27-26-22/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTXFDODVPXFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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